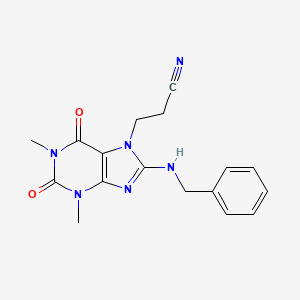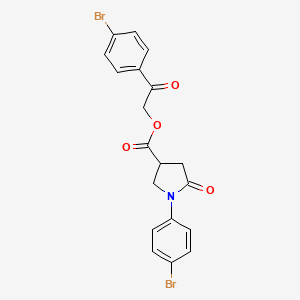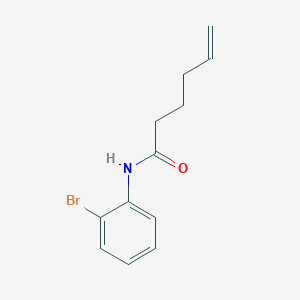![molecular formula C21H22IN7O B11112487 4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11112487.png)
4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2-iodobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the reaction of 2-iodobenzaldehyde with a triazine derivative under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It may also be used as a probe to study biological pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry. Its unique structure may offer new opportunities for designing novel drugs with specific biological targets.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Detailed studies are required to elucidate the precise mechanism of action and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE include other triazine derivatives and halogenated benzaldehydes, such as:
- 2-Bromobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Chlorobenzaldehyde
- 4-Morpholino-6-(4-toluidino)-1,3,5-triazine
Uniqueness
The uniqueness of 2-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of structural features, which may confer distinct chemical and biological properties. The presence of both the iodine atom and the triazine moiety in the same molecule offers unique opportunities for chemical modifications and biological interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C21H22IN7O |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-N-[(E)-(2-iodophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22IN7O/c1-15-6-8-17(9-7-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
FDGDXFYFKDNOSE-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4I |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11112406.png)
![N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11112414.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11112418.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11112425.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11112429.png)
![3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112431.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11112440.png)
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B11112451.png)

![3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11112466.png)


